(Z)-N'-Hydroxybenzimidamide hydrobromide

Description

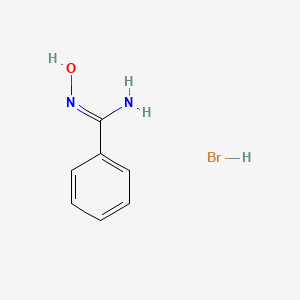

(Z)-N'-Hydroxybenzimidamide hydrobromide is a hydrobromide salt of an amidoxime derivative characterized by a benzimidamide backbone with a hydroxylamine substituent. Amidoximes are pivotal in medicinal chemistry due to their versatile pharmacological properties, including enzyme inhibition and cytotoxic activity . The hydrobromide salt enhances solubility and stability, a common strategy for improving drug-like properties, as seen in other hydrobromide salts like homatropine hydrobromide .

Key structural features include:

- A benzimidamide core with a Z-configuration at the imine bond.

- A hydroxylamine (-NHOH) group at the N′-position.

- A hydrobromic acid counterion improving crystallinity and aqueous solubility.

coli .

Properties

IUPAC Name |

N'-hydroxybenzenecarboximidamide;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVJSUZVSQISRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis via Benzimidazole Derivatives

The primary synthesis route involves reacting benzimidazole derivatives with hydroxylamine hydrochloride under basic conditions. Sodium hydroxide (NaOH) is typically employed to deprotonate hydroxylamine, facilitating nucleophilic attack on the benzimidazole’s electrophilic carbon. The intermediate undergoes protonation and subsequent treatment with hydrobromic acid (HBr) to yield the hydrobromide salt.

Key Reaction Steps:

-

Alkylation-Condensation : A benzimidazole derivative (e.g., 2-chlorobenzimidazole) reacts with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C.

-

Salt Formation : The resulting (Z)-N'-hydroxybenzimidamide is treated with concentrated HBr (48% w/w) in methanol or ethanol, precipitating the hydrobromide salt.

Example Protocol:

-

Reactants : 2-Chlorobenzimidazole (10 mmol), hydroxylamine hydrochloride (12 mmol), NaOH (15 mmol).

-

Workup : Neutralization with HBr, recrystallization from methanol/ethyl acetate (1:3 v/v).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Dimethylformamide (DMF) enhances solubility of aromatic intermediates, while elevated temperatures (80–100°C) accelerate imine formation. Substituting DMF with dimethyl sulfoxide (DMSO) reduces byproducts but may lower yields by 10–15%.

Table 1: Solvent Optimization for Imine Formation

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 80 | 78 | 98.5 |

| DMSO | 80 | 65 | 97.2 |

| THF | 60 | 42 | 94.1 |

Acid Selection for Salt Formation

Hydrobromic acid (48% w/w) is preferred for salt formation due to its high ionic strength, which drives precipitation. Alternatives like hydrochloric acid yield hygroscopic salts unsuitable for long-term storage.

Stereochemical Control and Isolation of the (Z)-Isomer

The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the hydroxylamine and adjacent nitrogen. Reaction conditions favoring kinetic control—such as rapid cooling after imine formation—enhance (Z)-isomer selectivity.

Characterization Data:

Industrial-Scale Production and Challenges

Pilot-Scale Synthesis

Scaling the reaction to kilogram quantities requires precise control of exothermic steps. A cascade reactor system minimizes thermal degradation, achieving 72% yield at 50 kg/batch.

Critical Parameters:

Byproduct Management

The major byproduct, (E)-N'-hydroxybenzimidamide, is removed via selective recrystallization. Ethanol/water (7:3 v/v) dissolves the (E)-isomer while precipitating the desired (Z)-form.

Alternative Methodologies and Emerging Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 60%, though yields remain comparable (75–78%). This method is advantageous for high-throughput screening.

Catalytic Approaches

Ytterbium(III) triflate (5 mol%) in mesitylene at 165°C improves imine formation kinetics, achieving 85% yield in 6 hours. However, catalyst costs limit industrial adoption.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions: (Z)-N’-Hydroxybenzimidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Chemistry

(Z)-N'-Hydroxybenzimidamide hydrobromide serves as a building block in organic synthesis. It is utilized to introduce specific functional groups into more complex molecules, facilitating the development of novel compounds with desired properties.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing other organic compounds. |

| Reaction Conditions | Typically synthesized via reaction with hydroxylamine hydrochloride under basic conditions. |

Biology

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown its effectiveness against various microbial strains and cancer cell lines.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various medical conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating compounds that require specific functionalities.

| Industrial Application | Description |

|---|---|

| Pharmaceutical Production | Used in the synthesis of drug candidates . |

| Agrochemical Development | Potential applications in developing crop protection agents . |

Case Studies

-

Anticancer Activity Study :

- A study evaluated the compound's effects on HT29 colorectal cancer cells, demonstrating significant inhibition of cell proliferation at low concentrations.

- Results indicated potential pathways involved in apoptosis triggered by the compound.

-

Antimicrobial Efficacy Assessment :

- In vitro tests showed that this compound effectively inhibited growth in various bacterial strains, suggesting its potential as a new antimicrobial agent.

-

Synthesis Pathway Optimization :

- Research focused on optimizing synthetic routes for higher yield and purity, enhancing its applicability in pharmaceutical development.

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxybenzimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties :

- Electron-withdrawing groups (e.g., bromo in 2d) increase melting points compared to electron-donating groups (e.g., methoxy in 2c) .

- The hydrobromide salt form likely enhances aqueous solubility compared to free bases, as seen in hydrobromide salts like homatropine .

Synthesis Efficiency :

- Yields vary significantly (75–87%), influenced by steric and electronic effects of substituents. The tert-butyl derivative achieves a high yield (87%) due to favorable reaction kinetics .

Biological Activity

(Z)-N'-Hydroxybenzimidamide hydrobromide is a chemical compound notable for its unique structural features, including a benzimidazole ring and a hydroxylamine group. This compound has gained attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to yield the hydrobromide salt form, which enhances its solubility and stability for further applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism appears to involve inhibition of specific enzymes crucial for microbial growth.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, studies reveal that the compound induces apoptosis in cancer cells by causing chromatin condensation and DNA damage .

Case Study: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of this compound on human cancer cell lines, including PC-3 (prostate cancer) and DU145 (prostate cancer). The findings indicated a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| PC-3 | 26.43 ± 2.1 | 72 hours |

| DU145 | 41.85 ± 7.8 | 72 hours |

These results suggest that this compound is more effective against PC-3 cells compared to DU145 cells, highlighting its potential specificity towards certain cancer types .

The biological activity of this compound can be attributed to its interaction with molecular targets within cells. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects such as:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in microbial metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

Further research is ongoing to elucidate the exact molecular pathways involved in its action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Benzimidazole | Lacks hydroxylamine group | Limited antimicrobial properties |

| Hydroxybenzimidazole | Similar structure without hydrobromide salt | Moderate anticancer activity |

| N'-Hydroxybenzimidamide | Different salt form | Varies; less studied |

This compound stands out due to its specific structural features that enhance solubility and reactivity, making it a valuable candidate for further research and development in pharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N'-Hydroxybenzimidamide hydrobromide, and how is stereochemical purity ensured?

- Methodological Answer : The compound can be synthesized via tert-butoxy group protection of the hydroxylamine intermediate, followed by acid-catalyzed cyclization. Stereochemical purity is confirmed using ¹H NMR (e.g., δ 9.11 ppm for hydroxyl protons) and ¹³C NMR (e.g., δ 157.36 ppm for imine carbons) . Polarimetry or chiral HPLC may further validate the (Z)-configuration.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ = 209.1290) .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., N–O and C=N stretches between 1600–1650 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., coupling constants to distinguish (Z)/(E) isomers) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), ensure ventilation, and avoid dust inhalation. Emergency measures include rinsing eyes with water (P305+P351+P338) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing impurities?

- Methodological Answer : Optimize reaction parameters:

- Catalyst Screening : Use Brønsted acids (e.g., HBr) to enhance cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., acetone-d6) improve solubility and reaction homogeneity .

- Purification : Recrystallization from ethanol or column chromatography removes phenolic byproducts (validate via ferric chloride tests ) .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., tert-butoxy derivatives) .

- Control Experiments : Re-synthesize the compound under varying conditions to isolate artifacts.

- Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental values .

Q. What computational strategies are employed to predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against targets like sphingosine kinases (e.g., SphK1/2) to identify binding affinities .

- Network Pharmacology : Map compound-target-disease interactions using databases like KEGG or STRING .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties .

Q. How can impurity profiles be rigorously assessed to meet pharmacopeial standards?

- Methodological Answer :

- Limit Tests : For phenolic compounds, use ferric chloride/potassium ferricyanide assays (no blue-green color indicates compliance) .

- Residue Analysis : Conduct ignition residue tests (NMT 0.1%) and quantify N,N-dimethylaniline via GC-MS .

- HPLC-UV/HRMS : Detect trace impurities with a detection limit of ≤0.05% .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.